

An In-depth Technical Guide to 3-(3-Chlorophenyl)-2-hydroxypyridine

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2-hydroxypyridine

CAS No.: 143074-74-2

Cat. No.: B6319354

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(3-Chlorophenyl)-2-hydroxypyridine**, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Due to its novelty, a CAS number has not yet been assigned. This document serves as a foundational resource for researchers, outlining a proposed synthetic pathway, predicted physicochemical properties, potential therapeutic applications, and detailed experimental protocols for its synthesis, purification, and characterization. The guide is structured to empower scientists with the necessary information to embark on the investigation of this promising molecule.

Introduction: The Rationale for Investigating 3-(3-Chlorophenyl)-2-hydroxypyridine

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.^{[1][2]} Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[3][4]} The 2-hydroxypyridine moiety, in particular, is of great interest due to its tautomeric equilibrium with 2-

pyridone, a structure found in several bioactive natural products and pharmaceuticals.[4] This tautomerism allows for versatile interactions with biological targets.

The introduction of a 3-chlorophenyl substituent is a strategic design choice. The chlorophenyl group can enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions, and it is a common feature in kinase inhibitors.[5][6] The combination of the 2-hydroxypyridine core with a 3-chlorophenyl group in **3-(3-Chlorophenyl)-2-hydroxypyridine** presents a compelling pharmacophore for the development of novel therapeutics, particularly in oncology. This guide provides the fundamental knowledge for the synthesis and initial investigation of this high-potential molecule.

Proposed Synthesis Pathway: A Suzuki-Miyaura Cross-Coupling Approach

The most logical and well-established method for the synthesis of 3-aryl-2-hydroxypyridines is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and a halide, offering high yields and functional group tolerance.

The proposed two-step synthesis of **3-(3-Chlorophenyl)-2-hydroxypyridine** is outlined below:

Step 1: Bromination of 2-Hydroxypyridine

The first step involves the regioselective bromination of 2-hydroxypyridine to yield 3-bromo-2-hydroxypyridine. This is a standard electrophilic aromatic substitution on the electron-rich pyridine ring.

Step 2: Suzuki-Miyaura Cross-Coupling

The second step is the core Suzuki-Miyaura coupling of 3-bromo-2-hydroxypyridine with 3-chlorophenylboronic acid.

Experimental Protocol: Synthesis

Materials and Reagents:

- 2-Hydroxypyridine

- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- 3-Chlorophenylboronic acid
- 3-Bromo-2-hydroxypyridine (from Step 1)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- 1,4-Dioxane (anhydrous)
- Water (deionized)
- Ethyl acetate
- Brine
- Magnesium sulfate (anhydrous)
- Silica gel for column chromatography

Step 1: Synthesis of 3-Bromo-2-hydroxypyridine

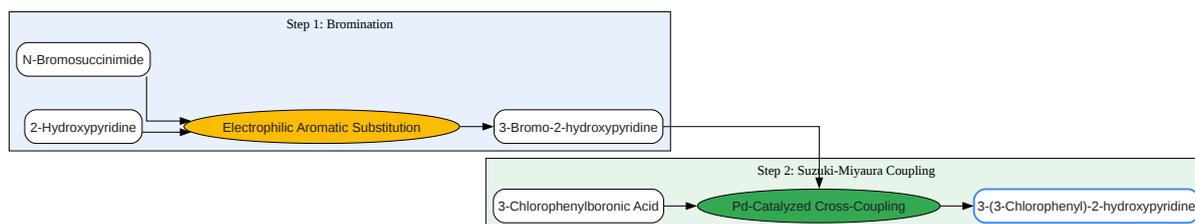
- To a solution of 2-hydroxypyridine (1.0 eq) in anhydrous acetonitrile, add N-Bromosuccinimide (1.1 eq) portion-wise at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
- Extract the product with ethyl acetate (3 x 50 mL).

- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford 3-bromo-2-hydroxypyridine.

Step 2: Synthesis of **3-(3-Chlorophenyl)-2-hydroxypyridine**

- In a round-bottom flask, combine 3-bromo-2-hydroxypyridine (1.0 eq), 3-chlorophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
- Add a 4:1 mixture of anhydrous 1,4-dioxane and deionized water.
- Degas the mixture by bubbling with argon for 15 minutes.
- Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
- Heat the reaction mixture to 90 °C and stir for 8-12 hours under an argon atmosphere.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture to room temperature and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Partition the residue between ethyl acetate and water.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
- Purify the crude product by the methods outlined in Section 5.

Workflow Diagram: Synthesis



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Caption: Proposed two-step synthesis of **3-(3-Chlorophenyl)-2-hydroxypyridine**.

Predicted Physicochemical Properties

As **3-(3-Chlorophenyl)-2-hydroxypyridine** is a novel compound, experimental data on its physicochemical properties are not available. However, we can predict these properties using computational models, which are invaluable for guiding drug development.[9][10]

Property	Predicted Value	Method of Prediction	Significance in Drug Development
Molecular Weight	205.64 g/mol	-	Adherence to Lipinski's Rule of Five (<500 Da).
logP (o/w)	2.5 - 3.0	ALOGP/CLOGP[11]	Indicates good membrane permeability and oral bioavailability.
Aqueous Solubility (logS)	-3.0 to -4.0	Fragment-based methods[12]	Suggests moderate solubility, may require formulation strategies.
pKa (acidic - OH)	8.5 - 9.5	Computational algorithms[10]	Influences ionization state at physiological pH, affecting solubility and target binding.
pKa (basic - N)	1.0 - 2.0	Computational algorithms[10]	Influences ionization state at physiological pH.
Polar Surface Area	~40 Å ²	Topological analysis	Affects membrane permeability and blood-brain barrier penetration.
Number of H-bond Donors	1	-	Adherence to Lipinski's Rule of Five (≤5).
Number of H-bond Acceptors	2	-	Adherence to Lipinski's Rule of Five (≤10).

Potential Therapeutic Applications in Drug Discovery

The structural motifs of **3-(3-Chlorophenyl)-2-hydroxypyridine** suggest several promising avenues for therapeutic investigation.

- **Oncology:** The chlorophenyl group is a common feature in many kinase inhibitors.^{[5][6]} This compound could be screened against a panel of kinases to identify potential anticancer activity. The 2-hydroxypyridine core can act as a scaffold for designing inhibitors that target the ATP-binding site of kinases.
- **Inhibition of Metalloenzymes:** Hydroxypyridones are known to be excellent chelators of metal ions.^{[13][14]} This property makes **3-(3-Chlorophenyl)-2-hydroxypyridine** a candidate for inhibiting metalloenzymes that are implicated in various diseases.
- **Anti-inflammatory and Antimicrobial Agents:** Pyridine derivatives have a rich history as anti-inflammatory and antimicrobial agents.^{[2][3]} The novel substitution pattern of this compound warrants investigation into these therapeutic areas.

Purification and Isolation Protocol

Purification of the final product is critical to obtain a compound of high purity for biological testing. High-Performance Liquid Chromatography (HPLC) is the recommended method.^{[15][16]}

Experimental Protocol: HPLC Purification

Instrumentation and Materials:

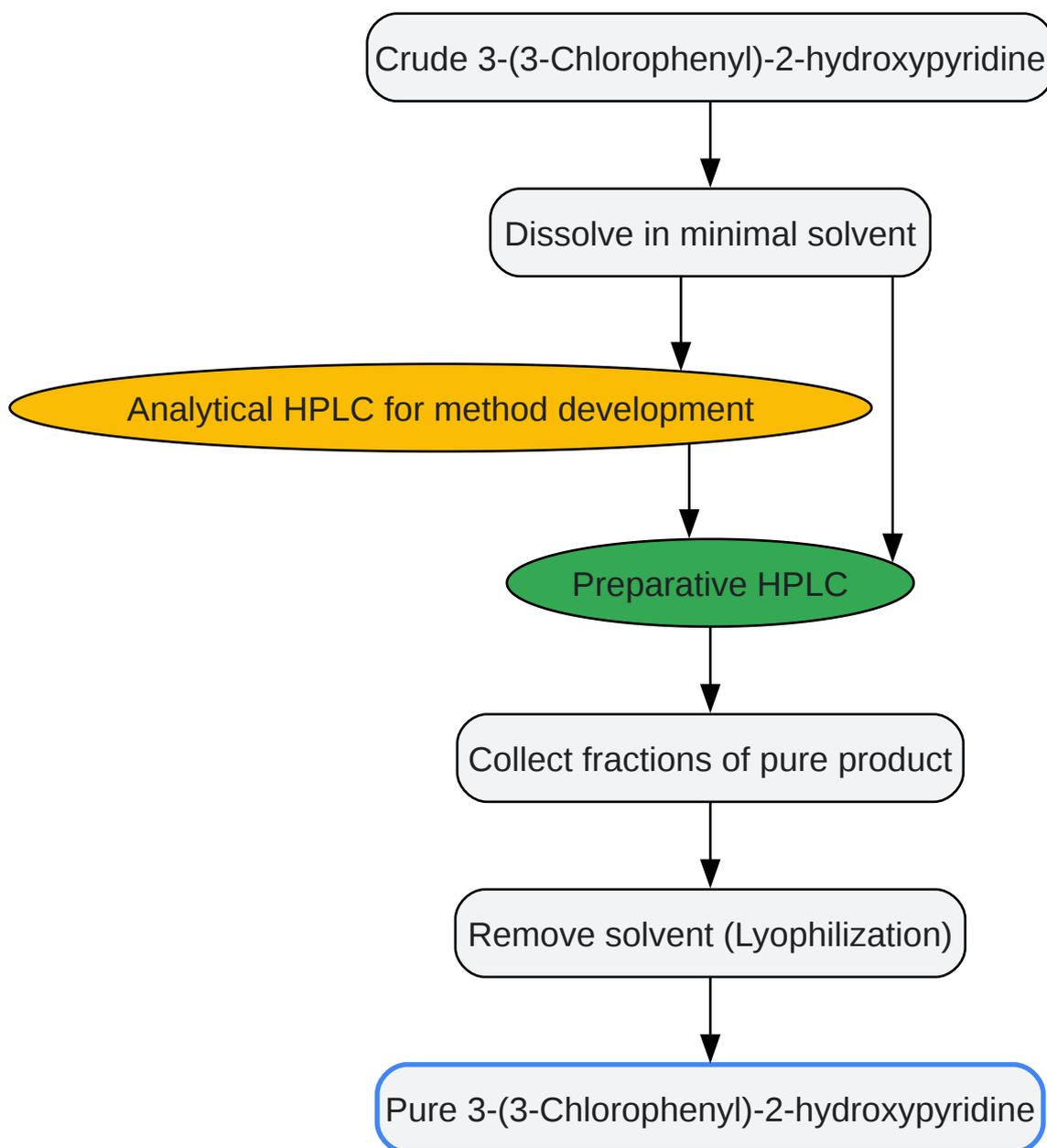
- Preparative or Semi-preparative HPLC system^{[17][18]}
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade) with 0.1% Trifluoroacetic acid (TFA)

- Fraction collector

Procedure:

- Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol or DMSO).
- Perform an initial analytical HPLC run to determine the retention time of the product and to optimize the gradient.
- A typical gradient for a C18 column would be a linear gradient from 10% acetonitrile in water (with 0.1% TFA) to 90% acetonitrile over 30 minutes.
- Based on the analytical run, scale up to a preparative or semi-preparative column.
- Inject the dissolved crude product onto the column.
- Run the preparative HPLC using the optimized gradient.
- Collect fractions corresponding to the product peak, guided by the UV detector.
- Combine the pure fractions and remove the solvent under reduced pressure (lyophilization is preferred if the product is in an aqueous solution).

Workflow Diagram: Purification and Isolation



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Caption: General workflow for the purification of the target compound.

Structural Elucidation and Characterization

Unequivocal structural confirmation of the synthesized **3-(3-Chlorophenyl)-2-hydroxypyridine** is essential. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) will be employed.[19]

NMR Spectroscopy

NMR is a powerful tool for determining the structure of organic molecules.[20][21]

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and chlorophenyl rings. The chemical shifts and coupling patterns will confirm the substitution pattern. The hydroxyl proton may appear as a broad singlet.
- ^{13}C NMR: The carbon NMR spectrum will show the expected number of carbon signals, confirming the presence of all carbon atoms in the molecule.
- 2D NMR (COSY, HSQC, HMBC): These experiments will be used to establish the connectivity between protons and carbons, providing definitive proof of the structure.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight and elemental composition of the compound.

- High-Resolution Mass Spectrometry (HRMS): HRMS will provide a highly accurate mass measurement, which can be used to confirm the molecular formula ($\text{C}_{11}\text{H}_8\text{ClNO}$).

Purity Analysis

The purity of the final compound will be determined by analytical HPLC, aiming for a purity of >95% for biological assays.

Conclusion

This technical guide provides a comprehensive roadmap for the synthesis, purification, and characterization of the novel compound **3-(3-Chlorophenyl)-2-hydroxypyridine**. While a CAS number has not yet been assigned, the structural motifs of this molecule suggest significant potential as a scaffold for the development of new therapeutic agents. The detailed protocols and predicted properties herein are intended to facilitate further research into this promising area of medicinal chemistry.

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